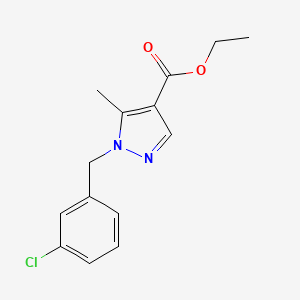![molecular formula C17H20N2O3S B5594625 ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5594625.png)
ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally similar compounds involves complex chemical reactions, often requiring specific conditions and catalysts to achieve the desired product. For instance, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates the intricate steps involved in creating compounds with specific functional groups and molecular configurations. These processes are critical for developing compounds with desired chemical and physical properties (L. Minga, 2005).
Molecular Structure Analysis
The molecular structure of a compound is pivotal in determining its reactivity, stability, and interaction with other molecules. X-ray diffraction methods are commonly employed to elucidate the crystal structure, providing detailed information about the arrangement of atoms within the molecule. This data is essential for understanding the compound's chemical behavior and potential applications (D. Lynch & I. Mcclenaghan, 2004).
Chemical Reactions and Properties
The chemical reactions involving ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate and its analogs often involve nucleophilic substitution, condensation, and other reaction mechanisms that introduce or modify functional groups. These reactions are influenced by the compound's molecular structure, particularly the presence of electron-withdrawing or donating groups that affect its reactivity (R. Singh et al., 2013).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and crystalline structure, are directly related to its molecular structure. For instance, the presence of specific functional groups can significantly affect the compound's solubility in various solvents, which is crucial for its application in different chemical processes (سعید Menati et al., 2020).
Chemical Properties Analysis
The chemical properties of ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate, such as acidity, basicity, and reactivity towards various reagents, are crucial for its potential applications in synthesis and industry. Understanding these properties enables chemists to predict how the compound will behave in different chemical environments and to design reactions for synthesizing new molecules or materials (R. N. Singh et al., 2013).
科学的研究の応用
Synthesis and Chemical Properties
Ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is involved in the synthesis of complex organic compounds, demonstrating the compound's role in the development of novel synthetic routes and materials. For instance, a study on the synthesis of tetrasubstituted thiophenes presented a one-pot multicomponent protocol for creating these compounds, showcasing the efficiency and versatility of thiophene derivatives in organic synthesis (Sahu et al., 2015). Additionally, the synthesis and structure elucidation of novel thiophene and benzothiophene derivatives highlighted their potential as cytotoxic agents, indicating their significance in medicinal chemistry research (Mohareb et al., 2016).
Applications in Materials Science
Ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate derivatives have been explored for their potential applications in materials science, particularly in the development of electrically conductive materials. For example, the study on the structural properties of diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, a related thiophene derivative, contributes to the understanding of conductive polymers' molecular architecture (Ono et al., 2008).
特性
IUPAC Name |
ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-8-9(2)6-7-10(12)3/h6-8H,5,18H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMBLPUPABXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5594542.png)
![N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5594554.png)
![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5594568.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)
![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)



![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)
![7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5594631.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)